molecular formula C17H18F3N3O B5907192 N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide

Cat. No. B5907192
M. Wt: 337.34 g/mol
InChI Key: CSAOQXUCTJVVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Scientific Research Applications

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide has potential applications in various fields of scientific research. It is primarily used as a BTK inhibitor in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Mechanism of Action

N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide works by selectively inhibiting BTK, which is an essential component of the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell activation and proliferation, ultimately leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide are primarily related to its BTK inhibitory activity. It has been shown to reduce the levels of various cytokines and chemokines, including interleukin-6, interleukin-10, and tumor necrosis factor-alpha. It also leads to the suppression of B-cell activation and proliferation, ultimately leading to the suppression of the immune response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide is its selectivity towards BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide. One potential direction is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies and autoimmune diseases. Another direction is the study of the role of BTK in other immune cells and its potential as a target for the treatment of other immune-related disorders. Finally, the development of more water-soluble analogs of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide could lead to its broader use in various experimental settings.

Synthesis Methods

The synthesis of N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide involves several steps. The first step involves the reaction of 3-pyridylboronic acid with 1-bromo-2-(trifluoromethyl)benzene in the presence of a palladium catalyst to obtain 3-(2-(trifluoromethyl)phenyl)pyridine. The second step involves the reaction of 3-(2-(trifluoromethyl)phenyl)pyridine with 3-bromo-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanamide in the presence of a palladium catalyst to obtain N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide.

properties

IUPAC Name

N-pyridin-3-yl-3-[1-[2-(trifluoromethyl)phenyl]ethylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-12(14-6-2-3-7-15(14)17(18,19)20)22-10-8-16(24)23-13-5-4-9-21-11-13/h2-7,9,11-12,22H,8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOQXUCTJVVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.